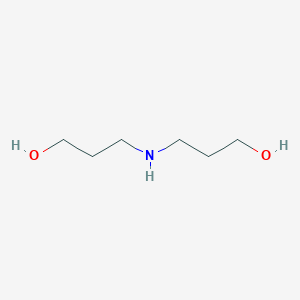

3-(3-Hydroxy-propylamino)-propan-1-ol

描述

3-(3-Hydroxy-propylamino)-propan-1-ol, also known by synonyms such as Bis(3-hydroxypropyl)amine and Dipropanolamine, is an organic compound featuring two primary alcohol functionalities and a secondary amine group. This unique combination of reactive sites within a flexible aliphatic chain underpins its utility in a diverse array of chemical transformations and applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H15NO2 |

| Molar Mass | 133.19 g/mol |

| Density | 1.013 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 185-188 °C (30-31 Torr) |

| pKa | 14.73 ± 0.10 (Predicted) |

The structure of this compound places it firmly within the category of bifunctional amine-alcohol scaffolds. Organic compounds that contain both hydroxyl (-OH) and amino functional groups are known as alkanolamines. wikipedia.org The dual functionality of these molecules is the cornerstone of their chemical utility, allowing them to participate in a wide range of reactions characteristic of both alcohols and amines. wikipedia.org

The presence of two hydroxyl groups and a secondary amine in this compound offers multiple sites for chemical modification. The hydroxyl groups can undergo esterification, etherification, and oxidation, while the secondary amine can be acylated, alkylated, and participate in condensation reactions. This trifecta of reactive sites makes it a valuable building block in the synthesis of more complex molecules, enabling the introduction of varied functionalities and the construction of intricate molecular architectures.

The synthetic utility of amino alcohols has been recognized for over a century. Simpler related compounds, such as 3-amino-1-propanol, have long been employed as precursors in organic synthesis. nih.gov The general synthetic route to secondary amines like this compound often involves the reaction of a primary amine with an alkyl halide. A common laboratory-scale synthesis for 3,3'-iminobis-1-propanol, another name for the title compound, involves the reaction of 3-amino-1-propanol with 3-chloro-1-propanol (B141029). chemicalbook.com This reaction proceeds via nucleophilic substitution, where the amino group of 3-amino-1-propanol attacks the electrophilic carbon of 3-chloro-1-propanol, displacing the chloride ion.

Historically, the development of synthetic methods for such bifunctional compounds was driven by the need for versatile intermediates in the burgeoning chemical industry, particularly for the production of pharmaceuticals, dyes, and surfactants. The ability to independently or concurrently modify the amine and alcohol functionalities provided chemists with a powerful tool for molecular design.

The contemporary research landscape sees this compound being explored in several cutting-edge applications, moving beyond its traditional role as a simple synthetic intermediate.

Corrosion Inhibition: A significant area of research is its application as a corrosion inhibitor for metals. The molecule can adsorb onto the metal surface through its nitrogen and oxygen atoms, forming a protective film that mitigates the corrosive effects of aggressive environments. This adsorption can be attributed to the presence of lone pair electrons on the nitrogen and oxygen atoms, which can coordinate with the vacant d-orbitals of the metal. Research into related amino alcohols has demonstrated their effectiveness in protecting steel in saline solutions. researchgate.net The bifunctional nature of these compounds allows for strong surface binding and the formation of a dense protective layer.

Synthesis of Metal Complexes and Polymers: The chelating ability of this compound, stemming from its multiple donor atoms (N and O), makes it an excellent ligand for the synthesis of metal complexes. These complexes can exhibit interesting catalytic, magnetic, and optical properties. Furthermore, the bifunctionality of the molecule allows it to act as a monomer or cross-linking agent in the synthesis of functional polymers and metallopolymers. mdpi.com For instance, the hydroxyl groups can be polymerized to form polyesters or polyethers, while the amine group can be incorporated into polyamides or polyurethanes. This leads to the creation of materials with tailored properties, such as thermal stability and specific metal-binding capabilities.

Materials Science and Beyond: The unique hydrogen-bonding capabilities of this compound, afforded by both the amine and hydroxyl groups, are being explored in the development of novel materials. For example, it can be used as a component in the formation of thermosensitive hydrogels. researchgate.net These materials exhibit a change in their physical properties, such as swelling or shrinking, in response to temperature variations, making them suitable for applications in drug delivery and tissue engineering. The compound's ability to act as a buffer and a protective agent also continues to be of interest in various chemical and biological systems.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3-hydroxypropylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMYWOCYTPKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930695 | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68333-85-7, 85305-25-5, 14002-33-6 | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085305255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(3-hydroxypropyl)amino]propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 3 Hydroxy Propylamino Propan 1 Ol

Chemo-Selective Synthesis Strategies and Reaction Pathway Optimization

The selective synthesis of 3-(3-Hydroxy-propylamino)-propan-1-ol requires precise control over reaction pathways to minimize the formation of by-products and enhance yield. Modern synthetic approaches have focused on reductive amination, multi-component reactions, and the utilization of alternative precursors to achieve high chemo-selectivity.

Reductive Amination Protocols and Catalyst System Investigations

Reductive amination is a cornerstone in the synthesis of amines and offers a direct route to this compound. This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. A primary pathway involves the reaction of 3-hydroxypropanal (B37111) with 3-amino-1-propanol.

Catalyst systems are critical in optimizing the efficiency and selectivity of reductive amination. Raney Nickel is a widely used catalyst due to its high activity and relatively low cost. Studies have shown that different grades of Raney Nickel (e.g., W4, T4, W7) exhibit varying levels of activity and selectivity for the N-alkylation of amines with alcohols. For instance, W4 grade Raney Nickel has demonstrated excellent activity and selectivity for mono-alkylation at a 1:4 molar ratio of amine to alcohol in xylene at reflux. researchgate.net

Beyond Raney Nickel, other catalyst systems based on precious metals such as palladium and platinum, as well as other transition metals like cobalt, have been investigated. For example, a palladium on carbon (Pd/C) catalyst has been used for the hydrogenation of nitriles to primary amines under mild conditions, a reaction that can be adapted for the synthesis of precursors to the target molecule. nih.gov Cobalt-based catalysts have also been explored for the reductive amination of aldehydes, offering a more cost-effective alternative to precious metals. google.com

| Catalyst | Substrates | Reaction Conditions | Yield | Selectivity |

| Raney Nickel (W4) | Amine, Alcohol (1:4) | Xylene, Reflux | 62-90% | High for mono-alkylation |

| Pd/C | 3-Phenylpropionitrile | 30-80 °C, 6 bar H₂ | 20% | 26% to primary amine |

| Cobalt-based composite | p-methoxybenzaldehyde, n-butylamine | 150 °C, 150 bar H₂ | Quantitative | High |

Multi-Component Reaction Approaches for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, step efficiency, and reduction of waste. While specific MCRs for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of MCRs can be applied to construct similar N-substituted amino alcohols.

One notable approach is the one-pot synthesis of N-substituted β-amino alcohols from aldehydes and isocyanides. googleapis.comrsc.org This method circumvents the traditional, often wasteful, multi-step preparation of precursors like epoxides or α-haloketones. Another strategy involves the enzymatic synthesis of amino-diols using a three-component system of prochiral aldehydes, hydroxy ketones, and amines, catalyzed by aldolases and imine reductases. nih.govresearchgate.net Such enzymatic cascades can offer high stereoselectivity and operate under mild, aqueous conditions.

A general MCR approach could involve the reaction of propanal, ammonia (B1221849), and a suitable C3-oxygenated synthon. The development of such a direct synthesis remains an active area of research, promising a more streamlined and efficient production route.

Alternative Synthetic Routes from Precursors

Several alternative synthetic routes to this compound have been developed, utilizing various readily available precursors.

One established method involves the reaction of 3-amino-1-propanol with a suitable three-carbon electrophile. For instance, the reaction with 3-chloro-1-propanol (B141029) in the presence of a base can yield the desired product. This route, however, may require careful control of reaction conditions to avoid the formation of quaternary ammonium (B1175870) salts and other by-products.

Another versatile precursor is acrolein, an α,β-unsaturated aldehyde. The Michael addition of 3-amino-1-propanol to acrolein would form a 3-(3-oxopropylamino)-propan-1-ol intermediate. Subsequent reduction of the aldehyde functionality would then yield this compound. This two-step, one-pot approach can be highly efficient. nih.gov

The catalytic hydrogenation of nitriles also presents a viable pathway. For example, the bis-cyanoethylation of an amine followed by catalytic hydrogenation over Raney Nickel can produce the corresponding diamine. A similar strategy could be envisioned where 3-(3-hydroxypropylamino)propanenitrile is hydrogenated to afford the target diol. google.comresearchgate.net

| Precursor 1 | Precursor 2 | Key Reaction Step | Catalyst/Reagent |

| 3-Amino-1-propanol | 3-Chloro-1-propanol | Nucleophilic Substitution | Base |

| 3-Amino-1-propanol | Acrolein | Michael Addition & Reduction | - / Reducing Agent |

| Alkylamine | Acrylonitrile | Bis-conjugate addition & Hydrogenation | Raney Nickel |

| 1,3-Propanediol | Ammonia | Amination | Heterogeneous Catalyst |

| γ-Butyrolactone | 3-Amino-1-propanol | Ring-opening amidation & Reduction | - / Reducing Agent |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance sustainability. Key areas of focus include the use of environmentally benign solvents, the development of sustainable catalyst systems, and the design of atom-economical reaction pathways.

Solvent-Free and Aqueous Media Synthetic Developments

The use of organic solvents contributes significantly to the environmental footprint of chemical processes. Consequently, the development of solvent-free or aqueous-based synthetic methods is a primary goal of green chemistry.

Solvent-free reactions for the synthesis of amino alcohols have been successfully demonstrated. For example, the reaction of hexafluoroisopropyl esters with amines can proceed efficiently at 80°C in the absence of a solvent to produce amides, a reaction type that can be conceptually extended to the synthesis of amino alcohols. arcjournals.org Another approach involves the synthesis of 3-alkyl-3-hydroxy-2-oxoindoles via an aldol (B89426) reaction between ketones and isatins under solvent-free conditions, showcasing the feasibility of complex C-C bond formation without a solvent. mdpi.com

Aqueous media offer an attractive alternative to organic solvents due to their low cost, non-flammability, and minimal environmental impact. The synthesis of secondary amines in water has been achieved through the N-alkylation of primary and secondary alcohols with aromatic amines using a ruthenium-based catalyst. researchgate.net This "borrowing hydrogen" methodology, where the alcohol is transiently oxidized to an aldehyde for imine formation and then the borrowed hydrogen is used for reduction, is a highly atom-economical and green approach.

Design and Application of Sustainable Catalytic Systems

The development of sustainable catalytic systems focuses on the use of earth-abundant metals, recyclable catalysts, and biocatalysts to replace hazardous reagents and stoichiometric activators.

Catalysts based on earth-abundant metals like nickel and cobalt are gaining prominence as sustainable alternatives to precious metal catalysts (e.g., palladium, platinum, rhodium). Raney Nickel, for instance, is a widely used industrial catalyst for hydrogenation and amination reactions and can often be recycled and reused. researchgate.net Recent research has also focused on the regeneration of deactivated Raney Nickel catalysts to extend their lifespan and reduce waste. researchgate.netmdpi.com

Biocatalysis, utilizing enzymes to catalyze chemical transformations, offers unparalleled selectivity and operates under mild, aqueous conditions. Enzymes such as imine reductases and amine dehydrogenases are being explored for the synthesis of chiral amines and amino alcohols. researchgate.net These biocatalytic routes can provide access to enantiomerically pure products, which is often a critical requirement in the pharmaceutical industry.

| Green Chemistry Approach | Catalyst/System | Substrates | Solvent | Key Advantage |

| Solvent-Free Synthesis | BINAM-prolinamides | Ketones, Isatins | None | Reduced solvent waste, high efficiency |

| Aqueous Media Synthesis | Ruthenium-based catalyst | Alcohols, Amines | Water | Environmentally benign solvent, atom-economical |

| Sustainable Catalyst | Raney Nickel | Nitriles, Alcohols, Amines | Various | Recyclable, cost-effective |

| Biocatalysis | Imine Reductase/Amine Dehydrogenase | Ketones, Amines | Water | High selectivity, mild conditions, renewable |

Asymmetric Synthesis Considerations for Chiral Analogues and Stereoselective Pathways

While this compound itself is an achiral molecule, the introduction of substituents can create chiral centers, leading to stereoisomeric products with potentially distinct biological activities or chemical properties. The development of asymmetric synthetic routes to access enantiomerically pure analogues is therefore a significant area of research. Methodologies often focus on the stereoselective synthesis of chiral amino alcohols, which are key structural motifs in many pharmaceuticals and natural products.

One common strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, the asymmetric reduction of a prochiral ketone precursor can yield a chiral alcohol. While direct asymmetric synthesis of a chiral analogue of this compound is not extensively documented, principles from the synthesis of other chiral amino alcohols can be applied. For example, the synthesis of enantiopure 1,2-amino alcohols has been achieved through multi-enzyme pathways, converting L-phenylalanine into styrene, followed by enantioselective epoxidation and hydrolysis. acs.org

Another approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereoselective formation of a new chiral center. After the desired stereochemistry is achieved, the auxiliary is removed. The application of metalloenamines derived from N-sulfinyl imines for the highly diastereoselective addition to aldehydes is a powerful method for producing syn- and anti-1,3-amino alcohol derivatives with high diastereomeric ratios. nih.gov

Enzymatic cascades are also a powerful tool for stereoselective synthesis. These one-pot reactions utilize multiple enzymes to catalyze a series of transformations, often with high stereoselectivity and under mild reaction conditions. For example, a one-pot cascade for the synthesis of phenylpropanolamines in high optical purities has been developed using a combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase. d-nb.info Such biocatalytic approaches offer a green and efficient alternative to traditional chemical synthesis for the production of chiral amino alcohols. nih.gov

The stereoselective synthesis of terminal bromo-substituted propargylamines has been achieved through the addition of in-situ generated lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines, yielding products with good to excellent diastereoselectivity. nih.gov This highlights the utility of sulfinyl imines in directing stereoselective additions to create chiral amines.

Table 1: Comparison of Stereoselective Methods for Analogous Amino Alcohols

| Method | Key Reagent/Catalyst | Target Analogue Class | Achieved Selectivity (dr or er) | Reference |

| Enzymatic Cascade | Alcohol Dehydrogenase, ω-Transaminase | Phenylpropanolamines | er >99.5%; dr >99.5% | d-nb.info |

| Chiral Auxiliary | N-sulfinyl imines | 1,3-Amino Alcohols | High diastereomeric ratios | nih.gov |

| Chiral Auxiliary | N-tert-butanesulfinyl aldimines | Propargylamines | dr = 3:1 to >20:1 | nih.gov |

dr = diastereomeric ratio, er = enantiomeric ratio

Large-Scale Synthesis Methodologies and Process Optimization Research

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents several challenges, including cost-effectiveness, safety, and environmental impact. Research in this area focuses on developing robust and efficient processes that can be implemented on an industrial scale.

For related amino alcohols like ethanolamines and propanolamines, industrial synthesis is well-established and typically involves the reaction of an epoxide with an amine. For instance, the large-scale production of ethanolamines commenced in the early 1930s following the availability of ethylene (B1197577) oxide. ugr.es A similar strategy could be envisioned for this compound, potentially starting from 3-amino-1-propanol and a suitable three-carbon electrophile.

Process optimization is crucial for maximizing yield and purity while minimizing costs and waste. This involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time. For the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia, the molar ratio of reactants, reaction temperature, and reaction time were identified as key parameters affecting the yield. researchgate.net Optimization of these parameters led to a product yield of 90% with a purity of 99.6%. researchgate.net

Continuous flow synthesis is an increasingly popular approach for large-scale production. It offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The synthesis of the anesthetic Propofol has been successfully demonstrated in a continuous flow setup, highlighting the potential of this technology for the production of fine chemicals. nih.gov

Biocatalytic processes are also being explored for the large-scale production of related compounds. The optimization of enzyme cascades for the synthesis of chiral amino alcohols is an active area of research. ucl.ac.ukdaneshyari.com Statistical experimental design approaches are employed to efficiently explore the effects of multiple variables on the reaction outcome, helping to identify optimal conditions and potential bottlenecks in the pathway. ucl.ac.ukdaneshyari.com

Table 2: Key Parameters in the Synthesis of Analogous Amino Alcohols

| Compound | Synthetic Method | Key Parameters Optimized | Optimized Yield/Purity | Reference |

| 3-Amino-1,2-propanediol | Ammonolysis of 3-chloro-1,2-propanediol | Molar ratio, Temperature, Time | 90% yield, 99.6% purity | researchgate.net |

| Propofol | Alkylation and Decarboxylation | Temperature, Solvent, Reaction Time (in flow) | 86% yield (in flow) | nih.gov |

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the publicly available scientific literature reveals a significant gap in the theoretical and computational analysis of the chemical compound this compound, also known as bis(3-hydroxypropyl)amine. Despite its well-documented presence in chemical databases and commercial availability, detailed research focusing on its electronic structure, molecular conformations, intermolecular interactions, and reaction mechanisms from a computational chemistry perspective appears to be limited or non-existent in accessible scholarly articles and research databases.

The user's request for an in-depth article structured around specific theoretical and computational investigations could not be fulfilled due to the absence of targeted research on this compound. The required data for the outlined sections—including Density Functional Theory (DFT) studies on molecular orbitals, conformational analysis, molecular dynamics simulations, and computational elucidation of reaction mechanisms—are not available in the public domain for this specific molecule.

While general principles and methodologies of computational chemistry are well-established and extensively published for a wide range of other molecules, the application of these techniques to this compound has not been a subject of published research found during the comprehensive search. Consequently, the creation of a scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is not feasible at this time. Further original research would be required to generate the specific computational data needed to address the outlined topics.

Theoretical and Computational Investigations of 3 3 Hydroxy Propylamino Propan 1 Ol

In Silico Screening for Novel Derivatives and Structurally Related Analogues

Computational, or in silico, methods provide a powerful and efficient approach to the discovery and design of novel molecules. arxiv.org These techniques allow for the rapid screening of vast virtual libraries of chemical compounds to identify potential candidates with desired properties, significantly reducing the time and cost associated with traditional experimental high-throughput screening. arxiv.orgnih.gov For a scaffold such as 3-(3-Hydroxy-propylamino)-propan-1-ol, in silico screening can be instrumental in identifying new derivatives and structurally related analogues with potentially enhanced biological activities or improved physicochemical properties. The primary methodologies employed in this process include virtual screening based on ligand similarity, quantitative structure-activity relationship (QSAR) modeling, and molecular docking. nih.govresearchgate.net

Virtual screening is a foundational technique in computational drug discovery. nih.gov This process involves the computational screening of large databases of chemical compounds, such as the ZINC database which contains millions of commercially available compounds, to identify molecules that are structurally similar to a query molecule or that are predicted to bind to a specific biological target. mdpi.com For this compound, ligand-based virtual screening would search for compounds possessing similar structural features, such as the flexible diamino-alcohol backbone. The underlying principle is that structurally similar molecules are likely to exhibit similar biological activities. arxiv.org This approach can rapidly filter enormous virtual libraries down to a manageable number of "hit" compounds for further investigation. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) represents another key computational tool. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com By developing a QSAR model for a series of compounds related to this compound, it becomes possible to predict the activity of newly designed, hypothetical derivatives before they are synthesized. semanticscholar.org These models are built using a "training set" of molecules with known activities and can then be used to predict the activities of a "test set" of new compounds. derpharmachemica.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of molecules, providing insights into how steric and electronic fields influence activity. nih.gov

Molecular docking is a structure-based virtual screening method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov If a specific biological target (e.g., an enzyme or receptor) for this compound is known, molecular docking can be used to screen potential derivatives. researchgate.net This technique simulates the interaction between a ligand (the derivative) and the binding site of the target protein, calculating a "docking score" that estimates the binding affinity. researchgate.netbiointerfaceresearch.com Derivatives with more favorable docking scores are considered more likely to be potent binders. This method not only helps in identifying potential leads but also provides valuable insights into the key molecular interactions—such as hydrogen bonds or hydrophobic contacts—that are crucial for binding. nih.gov

The integration of these in silico approaches creates a robust workflow for the discovery of novel analogues. A typical process might begin with a broad virtual screening to identify a diverse set of potential hits. These hits can then be subjected to more rigorous QSAR and molecular docking analyses to refine the selection and prioritize candidates for synthesis and experimental testing. The data generated from such a screening process can be organized to compare the predicted efficacy and properties of various designed analogues.

Interactive Data Table: Illustrative In Silico Screening Results for Hypothetical Analogues of this compound

The following table is a representative example of data that would be generated from an in silico screening study. The compounds and data are hypothetical and for illustrative purposes only, as specific screening studies on this compound were not available in the reviewed literature.

Reactivity Profiles and Derivatization Chemistry of 3 3 Hydroxy Propylamino Propan 1 Ol

Amination Reactions and Selective Nitrogen-Centered Functionalization

The secondary amine group in 3-(3-hydroxy-propylamino)-propan-1-ol is a potent nucleophile, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. Selective functionalization at the nitrogen atom in the presence of two hydroxyl groups is a common objective in the derivatization of amino alcohols.

N-Alkylation: The nitrogen atom can be alkylated using various electrophiles. Direct alkylation with alkyl halides can occur, but this method often suffers from a lack of selectivity and the potential for overalkylation to form quaternary ammonium (B1175870) salts. A more controlled and selective approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process involves the reaction of the amine with an alcohol in the presence of a metal catalyst, such as manganese pincer complexes. rsc.org The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the secondary amine to form the N-alkylated product, regenerating the catalyst and producing water as the only byproduct. rsc.org This method offers high atom economy and chemoselectivity for mono-alkylation. rsc.org

N-Acylation: Acylation of the amine to form an amide is another fundamental transformation. Achieving selective N-acylation over O-acylation (ester formation) is a significant challenge due to the comparable nucleophilicity of the amine and hydroxyl groups. However, various strategies have been developed to favor amide formation. One method involves the in-situ formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride; this intermediate then reacts preferentially with the amine group of the amino alcohol to yield the N-acyl derivative in high yield. birmingham.ac.ukunivarsolutions.com Another approach utilizes magnesium oxide in an aqueous organic solvent system, which promotes the chemoselective reaction of acid chlorides with the amine, cleanly providing the corresponding alkanolamide. wikipedia.org

The following table summarizes representative conditions for selective nitrogen-centered functionalization, drawing parallels from general amino alcohol chemistry.

| Reaction Type | Reagents and Conditions | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| N-Alkylation (Borrowing Hydrogen) | Primary Alcohol (R'-OH), Manganese Pincer Catalyst, 80-100 °C | Tertiary Amine | High for N-alkylation over O-alkylation | rsc.org |

| N-Acylation (Mixed Anhydride) | 1. Carboxylic Acid, Alkyl Sulfonyl Chloride, Organic Base; 2. Amino Alcohol | Amide | Good for N-acylation over O-acylation | birmingham.ac.ukunivarsolutions.com |

| N-Acylation | Acid Chloride, Magnesium Oxide, THF/H₂O | Amide | High chemoselectivity for N-acylation | wikipedia.org |

Hydroxylation Reactions and Selective Oxygen-Centered Functionalization

The two primary hydroxyl groups of this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The challenge lies in performing these transformations selectively, either by targeting one or both hydroxyl groups while leaving the amine untouched, or by differentiating between the two chemically equivalent hydroxyl groups.

O-Acylation (Esterification): While N-acylation is often kinetically favored, O-acylation can be achieved under specific conditions. For instance, selective esterification of primary alcohols in the presence of other functional groups can be accomplished using coupling agents like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in a mixed aqueous-organic solvent system. google.com This method avoids the need for strictly anhydrous conditions and can favor esterification. google.com Protecting the amine group, for example as a carbamate (B1207046), would also allow for straightforward esterification of the hydroxyl groups.

Oxidation: The primary alcohol functionalities can be selectively oxidized to aldehydes or carboxylic acids. TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) mediated oxidation, using sodium hypochlorite (B82951) (NaOCl) as the primary oxidant, is a well-established method for the selective conversion of primary alcohols in polyol systems to carboxylic acids under alkaline conditions. acs.org This protocol has been successfully applied to aliphatic amino diols, converting the primary hydroxyl group to a carboxylic acid moiety while preserving the amine and other hydroxyl groups, thereby producing valuable aminohydroxy acids. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Selective Oxidation | TEMPO (catalyst), NaOCl, NaBr, NaHCO₃, 0 °C | Aminodicarboxylic Acid | High for primary OH to COOH | acs.org |

| Selective Esterification | Carboxylic Acid, EDCI, Oxyma, NaHCO₃, 5% H₂O-CH₃CN | Mono- or Di-ester | Favors primary alcohols | google.com |

Cyclization Reactions Leading to Novel Heterocyclic Compounds

The structure of this compound, containing an amine and two hydroxyl groups separated by propyl chains, makes it a precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. The most probable cyclization pathway involves the dehydration of one of the hydroxyl groups with the amine nitrogen.

Analogous to the industrial synthesis of morpholine (B109124) from diethanolamine, this compound can be expected to undergo intramolecular cyclization under acidic or dehydration conditions. This reaction would involve the protonation of a hydroxyl group, its elimination as water to form a carbocation (or a concerted displacement by the nitrogen), followed by nucleophilic attack by the secondary amine nitrogen. The resulting six-membered ring would be a substituted 1,4-oxazinane (a tetrahydro-1,4-oxazine). Given the starting material, the product would be an N-(3-hydroxypropyl)-1,4-oxazinane. The synthesis of morpholines from diols and ammonia (B1221849) often employs catalysts containing copper and nickel over an alumina (B75360) support at elevated temperatures and pressures. google.com

Polymerization Mechanisms and Oligomer Formation

With two primary hydroxyl groups and a secondary amine, this compound can act as a trifunctional monomer in step-growth polymerization. It can be incorporated into polymers such as polyesters, polyurethanes, and polyamides, where it can serve as a chain extender or a cross-linking agent.

Polyurethanes: In polyurethane synthesis, the hydroxyl groups react with isocyanates to form urethane (B1682113) linkages. The secondary amine can also react with isocyanates to form a urea (B33335) linkage. The reactivity of the amine is generally higher than that of the hydroxyl groups, leading to the rapid formation of urea bonds. The use of such amino diols as chain extenders or cross-linkers allows for the modification of polymer properties, including thermal and mechanical characteristics, hydrophilicity, and degradation profiles. birmingham.ac.ukacs.org The closely related compound, diisopropanolamine, is used as a building block for polyurethanes and as a cross-linking agent in polyester (B1180765) powder coatings. basf.com

Polyesters and Poly(ester-amide)s: The diol functionality allows this compound to be used in the synthesis of polyesters through reaction with dicarboxylic acids or their derivatives. nih.gov The presence of the amine group means that if it participates in the polymerization (e.g., with a dicarboxylic acid), it would form amide linkages, resulting in a poly(ester-amide) copolymer. These polymers are of interest as biodegradable materials with tunable properties for various applications. nih.gov

Regioselective and Chemoselective Functional Group Transformations

The central theme in the derivatization of this compound is the control of regioselectivity and chemoselectivity. The key competition is between the secondary amine and the two primary hydroxyl groups, which exhibit distinct but often overlapping reactivities.

N- vs. O-Functionalization: The amine is generally a stronger nucleophile than the alcohol, particularly under neutral or basic conditions. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides tend to favor N-functionalization. However, this selectivity can be compromised, leading to mixtures of N- and O-substituted products. As detailed in section 4.1, specific protocols, such as using magnesium oxide as a base for acylations or employing catalytic borrowing-hydrogen methods for alkylations, can significantly enhance the chemoselectivity for nitrogen-centered reactions. rsc.orgwikipedia.org

Selective O-Functionalization: To achieve selective functionalization of the hydroxyl groups, two main strategies can be employed. The first is to temporarily protect the more reactive amine group, for instance as a carbamate (e.g., Boc or Cbz group), which deactivates its nucleophilicity. The protected intermediate can then undergo standard alcohol derivatization reactions like esterification or etherification. The second strategy involves using reaction conditions that specifically target the hydroxyl groups, such as the TEMPO-mediated oxidation to carboxylic acids, which is highly selective for primary alcohols and is tolerant of the amine functionality. acs.org

The choice of solvent, temperature, catalyst, and the nature of the electrophile or oxidant are all critical parameters that can be tuned to direct the reaction pathway towards a desired regio- or chemoselective outcome.

Applications of 3 3 Hydroxy Propylamino Propan 1 Ol in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of reactive sites—a nucleophilic secondary amine and two hydroxyl groups—makes 3-(3-hydroxy-propylamino)-propan-1-ol a highly effective precursor in multistep organic syntheses.

The structure of this compound is well-suited for the synthesis of nitrogen-containing ring systems. The terminal hydroxyl groups can be readily converted into better leaving groups, such as tosylates or halides, to facilitate intramolecular or intermolecular cyclization reactions.

For instance, treatment of bis(3-hydroxypropyl)amine with p-toluenesulphonyl chloride yields N-tosylbis(3-(tosyloxy)propyl)amine. cdnsciencepub.com This tosylated intermediate is a powerful precursor for constructing macrocycles, as the terminal O-tosyl groups are susceptible to nucleophilic displacement by diamines or other dinucleophiles to form large ring structures. Similarly, reaction with thionyl chloride (SOCl₂) converts the hydroxyl groups into chlorides, producing bis(3-chloropropyl)amine. google.comgoogle.com This dichloro derivative serves as a key intermediate for synthesizing nitrogen-containing heterocycles. A notable example is its use in a ring-closure reaction with sodium sulfide (B99878) (Na₂S) to produce a sulfur-containing heterocyclic ligand framework. rsc.orgresearchgate.net

Furthermore, the compound can be used to modify existing heterocyclic structures. Research has shown that heating it with 7-aminomethyl-7-deazaguanine (preQ1) results in an amine exchange reaction, which, after treatment with hydrobromic acid, yields a bis(3-bromopropyl)-functionalized deazapurine derivative. researchgate.net In another documented synthesis, bis(3-hydroxypropyl)amine reacts to form a novel bicyclic heterocycle, 1-phenyl-2,10-dioxa-6-aza-1-silabicyclo[4.4.0]decane. osti.gov

Table 1: Examples of Synthetic Intermediates and Heterocycles from this compound

| Starting Material | Reagent(s) | Intermediate/Product | Application |

| Bis(3-hydroxypropyl)amine | p-Toluenesulphonyl chloride | N-Tosylbis(3-(tosyloxy)propyl)amine | Macrocycle Synthesis |

| Bis(3-hydroxypropyl)amine | Thionyl chloride (SOCl₂) | Bis(3-chloropropyl)amine | Heterocycle Synthesis |

| Bis(3-chloropropyl)amine | Sodium sulfide (Na₂S) | Thia-aza heterocycle | Ligand Synthesis |

| Bis(3-hydroxypropyl)amine | Phenylsilane derivative | Dioxa-aza-silabicyclodecane | Heterocyclic Chemistry |

The presence of one nitrogen and two oxygen donor atoms makes this compound an intrinsic N,O,O-tridentate ligand scaffold. This framework can be elaborated to create more complex polydentate ligands for coordination with various metal ions.

A clear application is in the synthesis of the N₂S-tridentate ligand, where a derivative of bis(3-hydroxypropyl)amine serves as the foundational structure. rsc.orgresearchgate.net The synthesis involves modifying the hydroxyl groups to facilitate the introduction of other donor atoms, thereby tuning the electronic and steric properties of the resulting metal complex. rsc.orgresearchgate.net

The compound is also highly effective as a molecular support or scaffold for creating advanced catalytic systems. In one innovative approach, bis(3-hydroxypropyl)amine is grafted onto a solid support, such as a Merrifield resin. researchgate.netresearchgate.netresearchgate.netresearchgate.net The anchored molecule then acts as an initiator for the polymerization of other monomers, like glycidol, to grow dendritic polymer chains. The numerous peripheral hydroxyl groups on these dendrimers can be further functionalized, for example, to create N-heterocyclic carbene (NHC)-Palladium complexes. researchgate.netresearchgate.netresearchgate.net This methodology leverages the initial scaffold to build a high-loading, stable, and reusable heterogeneous catalyst for reactions like Suzuki cross-coupling. researchgate.netresearchgate.net

Role in Polymer Chemistry and Functional Polymer Design

With its three reactive functional groups, this compound is a valuable component in the design and synthesis of functional polymers and materials.

As a difunctional alcohol (a diol), this compound can act as a chain extender or co-monomer in the synthesis of polyurethanes through its reaction with diisocyanates. The resulting polymer chain would feature pendant secondary amine groups, which can serve as sites for further modification or to influence the polymer's final properties, such as its hydrophilicity or pH-responsiveness.

Simultaneously, the central secondary amine can participate in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. Its use as a monomer allows for the introduction of hydroxyl groups into the polyamide backbone, enhancing properties like water absorption and providing sites for further functionalization. This dual reactivity makes it a candidate for creating complex co-polymers such as poly(ester-amide)s or poly(urethane-amide)s. The compound is listed in patent literature as a potential amine compound for inclusion in various polymer formulations, including those for aqueous dispersions and specialized primers. googleapis.comgoogle.comgoogle.com

The presence of two hydroxyl groups allows this compound to function as a cross-linking agent. In polymer systems such as polyurethanes, epoxies, or silicones, it can react with two or more polymer chains, forming covalent bonds that create a three-dimensional network. This cross-linking enhances the material's mechanical strength, thermal stability, and solvent resistance.

Patent literature describes the inclusion of bis(3-hydroxypropyl)amine as a component in the formulation of silicone hydrogel contact lenses. google.comepo.orgepo.org In such applications, multifunctional molecules are crucial for creating a stable, cross-linked polymer network that provides the desired balance of oxygen permeability, water content, and mechanical properties. Furthermore, its use in modifying polymer surfaces, as seen in the grafting onto resins to create catalyst supports, demonstrates its role as a functional modifier to impart specific chemical properties (i.e., hydroxyl reactivity) to a material. researchgate.netresearchgate.netresearchgate.net

Application in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct ordered, large-scale molecular assemblies. The molecular structure of this compound is exceptionally well-suited for this purpose.

Intermediary in the Synthesis of Specialty Chemical Classes (excluding pharmaceuticals)

This compound, also known as bis(3-hydroxypropyl)amine, serves as a crucial monomer and intermediate in the synthesis of a variety of specialty chemicals. Its diol functionality allows for its incorporation into polymeric structures, while the secondary amine group provides a site for further chemical modifications, leading to the development of materials with tailored properties.

One of the primary applications of this compound is in the synthesis of polyurethanes. The hydroxyl groups of this compound can react with diisocyanates to form the characteristic urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. The incorporation of this specific diol can influence the final properties of the polyurethane, such as its flexibility, thermal stability, and hydrophilicity. The secondary amine group within the polymer backbone can also serve as a point for cross-linking or for the introduction of other functional groups in post-polymerization modification steps.

Beyond polyurethanes, this compound is utilized in the production of other functional polymers. It can be a component in the synthesis of polyesters and polyethers through reactions with dicarboxylic acids or epoxides, respectively. The presence of the amine functionality within the polymer chain can enhance properties such as adhesion to various substrates and can be used to introduce specific functionalities for applications in coatings, adhesives, and sealants. For instance, the amine group can improve the performance of epoxy resin systems when used as a component in the hardener.

Another significant application lies in the synthesis of corrosion inhibitors. The lone pair of electrons on the nitrogen atom and the presence of oxygen atoms in the hydroxyl groups allow the molecule to adsorb onto metal surfaces, forming a protective film that inhibits corrosion. Derivatives of this compound can be synthesized to enhance their solubility and effectiveness in various corrosive environments, finding use in industries such as oil and gas, and in metalworking fluids.

The compound also acts as a precursor for the synthesis of various surfactants and chelating agents. The combination of hydrophilic hydroxyl groups and the amine functionality allows for the creation of amphiphilic molecules with surface-active properties. Furthermore, its ability to coordinate with metal ions makes it a valuable component in the design of chelating agents for industrial and environmental applications.

Table 1: Applications of this compound as a Chemical Intermediary

| Specialty Chemical Class | Role of this compound | Key Functional Groups Involved | Resulting Properties/Applications |

| Polyurethanes | Diol monomer | Two hydroxyl groups (-OH) | Formation of urethane linkages, influences flexibility and thermal stability |

| Functional Polymers (e.g., Polyesters, Epoxy Resins) | Monomer/Co-monomer, Hardener component | Hydroxyl (-OH) and amine (-NH) groups | Enhanced adhesion, sites for cross-linking and further functionalization |

| Corrosion Inhibitors | Precursor for inhibitor synthesis | Amine (-NH) and hydroxyl (-OH) groups | Adsorption on metal surfaces, formation of protective films |

| Surfactants and Chelating Agents | Building block | Hydrophilic hydroxyl groups and amine functionality | Amphiphilic properties, metal ion coordination |

Catalytic Applications or Ligand Design for Various Chemical Transformations

The structural features of this compound make it an attractive candidate for use as a ligand in coordination chemistry and catalysis. The presence of a central nitrogen atom and two flanking hydroxyl groups allows it to act as a tridentate ligand, capable of coordinating with a variety of metal ions. This chelating ability can lead to the formation of stable metal complexes with potential catalytic activity.

The design of ligands is a critical aspect of developing efficient and selective catalysts for chemical transformations. The geometry and electronic properties of a ligand play a crucial role in determining the reactivity of the metal center. In the case of this compound, the flexibility of the propyl chains allows for the formation of stable five- or six-membered chelate rings upon coordination with a metal ion. The oxygen and nitrogen donor atoms can modulate the electronic environment of the metal center, thereby influencing its catalytic performance.

Metal complexes derived from ligands containing both amine and alcohol functionalities have been shown to be effective catalysts in a range of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. While specific catalytic applications of this compound are an emerging area of research, its potential can be inferred from the behavior of analogous amino-alcohol ligands. For instance, such complexes could potentially catalyze reactions like the polymerization of lactides or the oxidation of alcohols.

The secondary amine group in this compound also offers a handle for further modification of the ligand structure. This allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes to optimize their catalytic activity and selectivity for specific chemical transformations. By introducing bulky substituents on the nitrogen atom, for example, one could create a more sterically hindered catalytic pocket, which could be beneficial for stereoselective reactions.

Table 2: Potential Catalytic Applications and Ligand Design Aspects of this compound

| Feature | Implication for Ligand Design and Catalysis |

| Tridentate N,O,O-donor set | Formation of stable metal complexes with various transition metals. |

| Flexible propyl chains | Can form stable five- or six-membered chelate rings, influencing complex geometry. |

| Secondary amine group | Allows for further functionalization to tune steric and electronic properties of the ligand. |

| Potential for chiral modifications | Synthesis of chiral derivatives for applications in asymmetric catalysis. |

Advanced Analytical Methodologies in the Research of 3 3 Hydroxy Propylamino Propan 1 Ol

High-Resolution Mass Spectrometry for Isotopic Analysis and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-(3-Hydroxy-propylamino)-propan-1-ol, providing exact mass measurements that facilitate unambiguous molecular formula determination. nih.gov This capability is critical for distinguishing the target compound from isomers or compounds with similar nominal masses. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of isotopic patterns, confirming the elemental composition.

Impurity profiling is another key application of HRMS in the analysis of this compound. By detecting trace-level impurities, HRMS ensures the quality and purity of synthesized this compound. Data-independent acquisition (DIA) modes can be employed to collect fragmentation data on all ions, which helps in the tentative identification of unknown impurities without the need for reference standards. nih.gov Kendrick mass defect analysis can further aid in identifying homologous series of impurities, such as those differing by a repeating methylene (B1212753) (–CH₂) unit.

Table 1: Exemplary HRMS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C6H15NO2 | Elemental composition of the compound. acints.com |

| Theoretical Exact Mass | 133.1103 g/mol | Calculated mass based on the most abundant isotopes. |

| Observed m/z (e.g., [M+H]⁺) | 134.1177 | Experimentally measured mass-to-charge ratio of the protonated molecule. |

| Mass Accuracy (ppm) | < 5 ppm | Indicates high confidence in the elemental composition assignment. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. numberanalytics.com While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced techniques offer deeper insights. researchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships within the propyl chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, helping to connect the propyl chains through the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is crucial for conformational analysis of derivatives or complexes. diva-portal.org

Solid-state NMR (ssNMR) is particularly valuable for studying the compound in its solid form or when incorporated into materials. nih.gov Techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples, offering information on molecular packing, conformation, and dynamics in the solid state. nih.govkpi.ua This is especially useful for analyzing crystalline derivatives or polymers where this compound is a component.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Position | Typical Chemical Shift (ppm) | 2D NMR Correlations |

|---|---|---|---|

| ¹H | -CH₂- (adjacent to OH) | ~3.6 | COSY with central -CH₂-, HSQC with corresponding C |

| ¹H | -CH₂- (central) | ~1.7 | COSY with adjacent -CH₂- groups, HSQC with corresponding C |

| ¹H | -CH₂- (adjacent to NH) | ~2.7 | COSY with central -CH₂-, HSQC with corresponding C, HMBC to other propyl chain |

| ¹³C | -CH₂- (adjacent to OH) | ~60 | HSQC with attached protons, HMBC to central C |

| ¹³C | -CH₂- (central) | ~30 | HSQC with attached protons, HMBC to adjacent C's |

| ¹³C | -CH₂- (adjacent to NH) | ~50 | HSQC with attached protons, HMBC to central C and across N |

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for quantifying its purity. helsinki.fi The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing this polar, non-volatile compound. dergipark.org.tr Reversed-phase (RP) chromatography using a C18 column is a common approach. nih.gov Due to the lack of a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. For enhanced sensitivity and selectivity, derivatization with a UV-active or fluorescent tag can be employed, followed by UV or fluorescence detection. cuni.cz Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for both separation and identification of impurities. nih.gov

Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. google.com However, the low volatility and polar nature of this compound, with its two hydroxyl groups and a secondary amine, often necessitate derivatization to increase its volatility and thermal stability. patsnap.com Silylation is a common derivatization technique for this purpose. A polar capillary column is typically used for the separation of such polar analytes. google.com

Table 3: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Detection Method | Advantages/Considerations |

|---|---|---|---|---|

| RP-HPLC | C18, C8 | Acetonitrile/Water or Methanol/Water gradients | ELSD, RI, MS, UV/Fluorescence (post-derivatization) | Suitable for non-volatile compounds; derivatization may be needed for sensitive detection. dergipark.org.trcuni.cz |

| GC | Polar (e.g., Wax-type) | Helium, Nitrogen | Flame Ionization Detector (FID), MS | Requires derivatization to improve volatility; good for analyzing volatile impurities. google.com |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

While this compound is a liquid or low-melting solid at room temperature, its derivatives or coordination complexes with metal ions can often be crystallized. X-ray crystallography provides the definitive, three-dimensional atomic arrangement of these crystalline solids. spast.org This technique is unparalleled in its ability to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

The structural information obtained is vital for:

Confirming the connectivity and stereochemistry of synthesized derivatives.

Understanding the coordination geometry when the molecule acts as a ligand in metal complexes. The nitrogen atom and the two hydroxyl oxygen atoms can act as donor sites, allowing the molecule to function as a tridentate ligand.

Analyzing crystal packing and identifying non-covalent interactions that govern the solid-state architecture.

The results from X-ray crystallography can corroborate and complement the structural insights gained from NMR and mass spectrometry.

Environmental and Safety Considerations in the Academic Research Handling of 3 3 Hydroxy Propylamino Propan 1 Ol

Sustainable Practices in Laboratory Synthesis and Waste Minimization

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. In the context of synthesizing and using 3-(3-Hydroxy-propylamino)-propan-1-ol, several sustainable practices can be implemented to minimize waste and promote a safer laboratory environment.

Green Chemistry Approaches in Synthesis:

The traditional synthesis of amines often involves methods with low atom economy, generating significant stoichiometric waste. acs.org Greener alternatives focus on catalytic methods, use of renewable feedstocks, and milder reaction conditions. acs.orgacs.org For the synthesis of dialkanolamines like this compound, researchers can explore:

Catalytic Reductive Amination: This method offers a more atom-economical route compared to traditional methods by utilizing catalysts to facilitate the reaction between an amine and a carbonyl compound, producing water as the primary byproduct.

Use of Renewable Feedstocks: Investigating bio-based precursors for the synthesis can significantly reduce the carbon footprint of the process. acs.org

Solvent Selection: Opting for greener solvents, or even solvent-free reaction conditions where feasible, can drastically reduce solvent waste and associated disposal costs.

Strategies for Waste Minimization:

A systematic approach to waste minimization in the laboratory is crucial for environmental protection and cost-effectiveness. cornell.edu Key strategies applicable to the handling of this compound include:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time can maximize product yield and minimize the formation of byproducts.

Material Substitution: Where possible, substituting hazardous reagents with less toxic alternatives can reduce the generation of hazardous waste.

Inventory Management: Implementing a "first-in, first-out" inventory system and purchasing chemicals in quantities appropriate for the planned experiments helps to prevent the accumulation of expired and unused chemicals, which ultimately become waste.

Interactive Data Table: Green Chemistry Metrics for Amine Synthesis

| Metric | Description | Goal for Sustainability |

| Atom Economy | The measure of the amount of starting materials that become part of the final product. | Maximize (approaching 100%) |

| E-Factor | The mass ratio of waste to desired product. | Minimize (approaching 0) |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Minimize |

| Solvent and Catalyst Use | The amount and type of solvents and catalysts used. | Minimize use, and select greener alternatives. |

Occupational Health and Safety Protocols for Handling in Research Environments

Ensuring the safety of laboratory personnel is a primary concern when working with any chemical, including this compound. Establishing and adhering to robust occupational health and safety protocols is essential to mitigate potential risks.

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound and other laboratory chemicals. researchgate.netnih.gov The minimum required PPE includes:

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific chemical being handled.

Protective Clothing: A laboratory coat that is flame-resistant, if working with flammable materials, should be worn to protect the skin and clothing from spills. researchgate.net

Footwear: Closed-toe shoes are required to protect the feet from spills and falling objects.

Engineering Controls:

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals. twu.edu For handling this compound, these include:

Chemical Fume Hood: All work with this compound, especially when heating or creating aerosols, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

Ventilation: Adequate general laboratory ventilation is necessary to ensure a safe working environment.

Safe Handling Procedures:

Avoid direct contact with the skin and eyes.

Do not inhale vapors or mists.

Wash hands thoroughly after handling the compound.

Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible and in good working order.

Potential Hazards of Related Amines:

While specific toxicological data for this compound is limited, it is prudent to consider the hazards associated with similar amines. Inhalation of amine vapors can cause irritation to the nose, throat, and lungs. nih.gov Some amines can also cause a temporary visual disturbance known as glaucopsia, characterized by blurred vision and halos around lights. nih.govyoutube.com

Environmental Fate and Degradation Studies of Related Compounds and Analogues

Understanding the environmental fate of a chemical is crucial for assessing its potential long-term impact. Due to a lack of specific data for this compound, this section focuses on the environmental behavior of analogous compounds, primarily alkanolamines.

General Environmental Distribution:

Alkanolamines generally exhibit high water solubility and low to moderate vapor pressures. Current time information in Oost-Vlaanderen, BE. Based on environmental distribution models, these compounds are expected to partition primarily into the aqueous compartment (water bodies) if released into the environment. Current time information in Oost-Vlaanderen, BE. A very small fraction is expected to adsorb to soil or sediments. Current time information in Oost-Vlaanderen, BE.

Biodegradation:

Studies on various alkanolamines have shown that they are generally susceptible to biodegradation in soil, surface waters, and wastewater treatment plants. Current time information in Oost-Vlaanderen, BE. Degradation rates can vary depending on environmental factors and the specific structure of the alkanolamine, with half-lives often ranging from one day to two weeks. Current time information in Oost-Vlaanderen, BE. For instance, some studies have shown that hydroxyl groups on alkanolamines can positively impact their biodegradability. nih.gov However, it is important to note that some tertiary amines and branched structures may show more resistance to degradation. acs.org

Bioconcentration:

The potential for a chemical to accumulate in living organisms is known as bioconcentration. For alkanolamines, the relatively low bioconcentration factor (BCF) values reported indicate that they are not expected to significantly bioconcentrate in aquatic organisms. Current time information in Oost-Vlaanderen, BE.

Ecotoxicity:

Available data on the toxicity of alkanolamines to aquatic organisms generally suggest low toxicity for many of the species studied. Current time information in Oost-Vlaanderen, BE. However, the toxicity can vary, and some amines have shown more sensitive responses in chronic studies with fish and algae. acs.org

It is important to emphasize that while these general trends for alkanolamines provide valuable insight, specific studies on this compound are needed for a more accurate assessment of its environmental fate and impact.

Risk Assessment Methodologies for Chemical Research Involving the Compound

A thorough risk assessment is a fundamental requirement before commencing any research involving chemical substances. purdue.edu For a compound like this compound, where comprehensive hazard data may be limited, a systematic approach to risk assessment is particularly important.

Hazard Identification:

The first step in any risk assessment is to identify the potential hazards associated with the chemical and the experimental procedures. nih.gov This involves:

Reviewing Safety Data Sheets (SDS): The SDS is a primary source of information on the hazards of a chemical.

Literature Review: Searching for toxicological and safety data on the compound and structurally similar molecules.

Considering Experimental Conditions: Evaluating the hazards associated with the specific experimental setup, including temperature, pressure, and the use of other reactive chemicals.

Risk Analysis:

Once hazards are identified, the risk associated with each hazard must be analyzed. This involves considering the likelihood of an adverse event occurring and the potential severity of its consequences. acs.orgresearchgate.net Methodologies such as Hazard Identification and Risk Analysis for the Chemical Research Laboratory (Lab-HIRA) provide a structured approach to this process. acs.orgresearchgate.net Lab-HIRA uses a set of parameters to characterize the risk potential of a synthesis, assigning hazard severity levels to reagents and reaction conditions. acs.org

Control Banding:

For novel or less-studied chemicals where occupational exposure limits (OELs) have not been established, a technique called control banding can be a useful tool. ccohs.cacdc.gov Control banding is a qualitative risk assessment strategy that groups chemicals into "bands" based on their hazard characteristics (e.g., toxicity, reactivity) and the potential for exposure. ccohs.ca Based on the assigned band, a corresponding set of control measures (e.g., general ventilation, fume hood, containment) is recommended. ccohs.caaiha.org This approach allows for a precautionary level of control even in the absence of detailed toxicological data. twu.edu

The Hierarchy of Controls:

When implementing risk mitigation measures, the hierarchy of controls should be followed:

Elimination/Substitution: The most effective measure is to eliminate the hazardous chemical or substitute it with a less hazardous alternative.

Engineering Controls: If elimination or substitution is not feasible, engineering controls like fume hoods and ventilation should be used to isolate the hazard.

Administrative Controls: These include establishing safe work practices, standard operating procedures (SOPs), and providing adequate training.

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.

By systematically applying these risk assessment methodologies, researchers can create a safer laboratory environment for handling this compound and other chemical compounds.

Future Research Directions and Emerging Paradigms for 3 3 Hydroxy Propylamino Propan 1 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3-(3-Hydroxy-propylamino)-propan-1-ol and its analogues is primed for a paradigm shift with the adoption of flow chemistry and automated synthesis platforms. Traditional batch production methods, while effective, often face challenges in scalability, reproducibility, and safety. Continuous flow processes offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and enhanced safety profiles.

Future research will likely focus on developing robust and efficient continuous flow methodologies for the synthesis of this compound. This could involve the design of novel microreactors and the optimization of reaction conditions to maximize throughput and minimize waste. Automated synthesis platforms, which integrate robotic handling with real-time reaction monitoring and optimization algorithms, will further accelerate the discovery and development of new derivatives. synplechem.comnih.govkit.edunih.gov These platforms can rapidly screen a wide range of starting materials and reaction conditions, enabling the high-throughput synthesis of compound libraries for various applications.

Table 1: Comparison of Batch vs. Flow Synthesis for Propanolamine (B44665) Derivatives

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often requires re-optimization for different scales. | More straightforward to scale up by extending reaction time or using larger reactors. |

| Safety | Handling of large quantities of reagents can be hazardous. | Smaller reaction volumes at any given time reduce risks. |

| Reproducibility | Can be subject to variations between batches. | Highly reproducible due to precise control over reaction parameters. |

| Efficiency | May have longer reaction times and more complex work-ups. | Often faster reaction times and can integrate purification steps. |

Exploration of Novel Biocatalytic and Enzymatic Pathways for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and biocatalysis offers a promising and sustainable alternative to traditional chemical methods. nih.gov The use of enzymes or whole-cell microorganisms as catalysts can lead to highly selective and efficient synthetic routes that operate under mild conditions, reducing energy consumption and the generation of hazardous waste.

Future research in this area will focus on identifying and engineering enzymes capable of catalyzing the key steps in the synthesis of this compound. This could involve screening natural enzyme libraries or using protein engineering techniques to create novel biocatalysts with desired properties. mdpi.com For instance, transaminases or reductive aminases could be explored for the selective amination of diol precursors. mdpi.com The development of one-pot, multi-enzyme cascade reactions could further streamline the synthesis, making it more economically viable and environmentally friendly. mdpi.com

Development of Advanced Functional Materials Incorporating the Compound's Structure

The unique combination of amine and hydroxyl functional groups in this compound makes it an attractive building block for the development of advanced functional materials. nih.gov These functional groups can serve as reactive sites for polymerization or for grafting onto other materials to impart specific properties.

Future research will likely explore the incorporation of this compound into a variety of polymeric architectures, such as polyurethanes, polyamides, and polyesters, to create materials with tailored thermal, mechanical, and chemical properties. researchgate.netcnr.it For example, its diol functionality could be utilized in the synthesis of biodegradable polymers for biomedical applications. nih.gov Furthermore, the amine groups can be functionalized to introduce specific functionalities, such as antimicrobial activity or metal-chelating properties, leading to the development of smart materials for applications in coatings, adhesives, and environmental remediation. nih.govescholarship.org

Computational Design and Predictive Modeling for Next-Generation Analogues

Computational tools are becoming indispensable in modern chemical research, enabling the rational design of new molecules with desired properties and the prediction of their behavior. nih.gov In the context of this compound, computational modeling can accelerate the discovery of next-generation analogues with enhanced performance for specific applications.